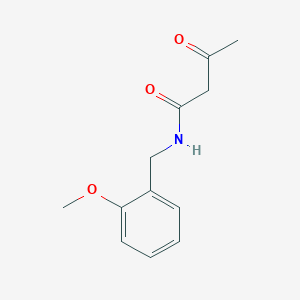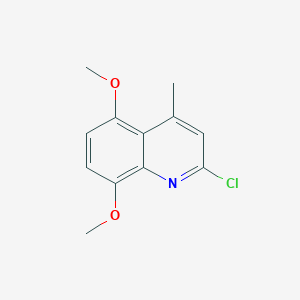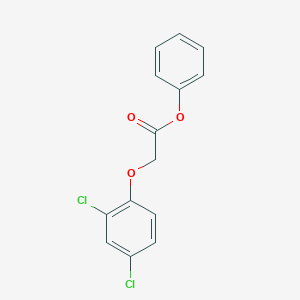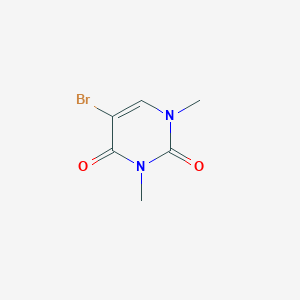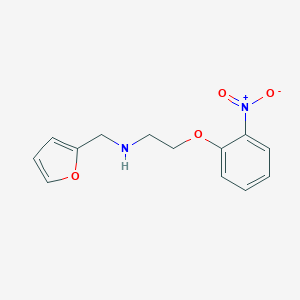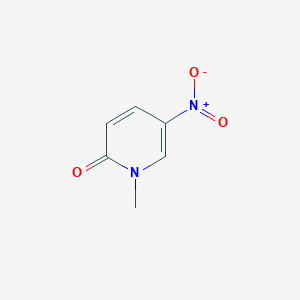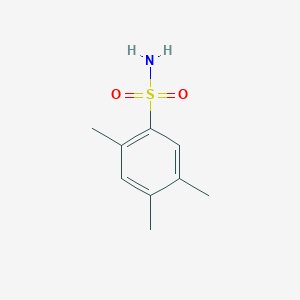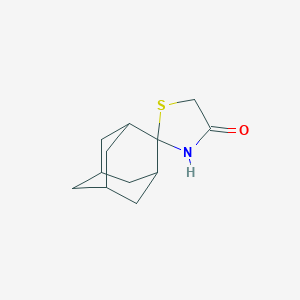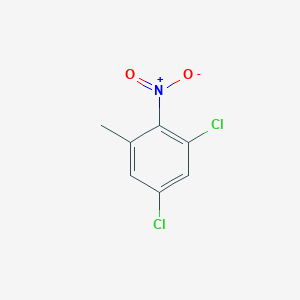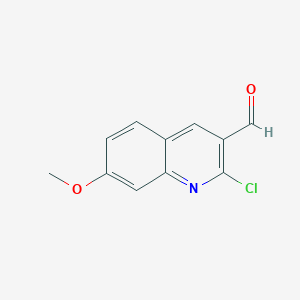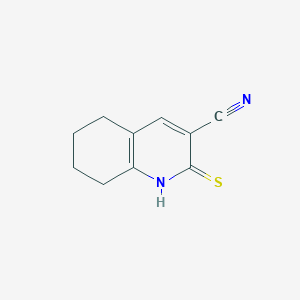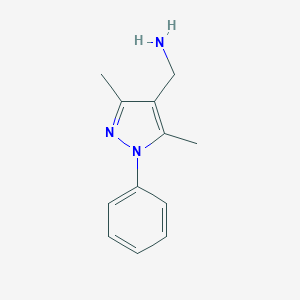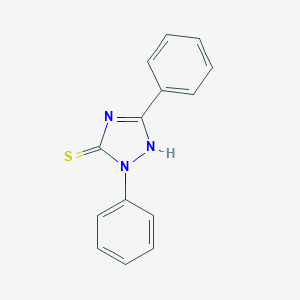
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (DPTT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTT has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione exerts its biological activities by inhibiting the activity of certain enzymes or proteins. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of fungal cell walls. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce cell cycle arrest, a process that prevents cells from dividing and proliferating. Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has certain limitations that should be taken into consideration. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the solubility of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. One possible direction is to investigate the structure-activity relationship of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its analogs to identify compounds with improved biological activities and reduced cytotoxicity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione to determine its efficacy and safety in vivo. Moreover, the potential use of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione as a lead compound for the development of new drugs for the treatment of fungal infections, bacterial infections, and cancer should be explored.
Méthodes De Synthèse
The synthesis of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be achieved by the reaction of thiosemicarbazide and phenylhydrazine in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The purity of the synthesized compound can be confirmed by various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against various pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Numéro CAS |
5055-73-2 |
|---|---|
Nom du produit |
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione |
Formule moléculaire |
C14H11N3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2,5-diphenyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H11N3S/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18) |
Clé InChI |
ZUEBSLXIWLEWET-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




